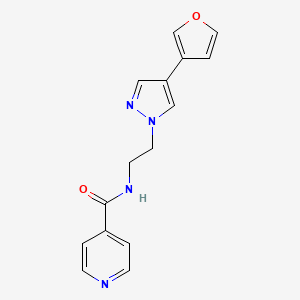
3-(Phenylsulfonyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Phenylsulfonyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one is a complex organic compound featuring both sulfonyl and azetidine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(Phenylsulfonyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one typically involves several key steps:
Formation of Azetidine Ring: Starting from a suitable precursor, the azetidine ring is constructed through cyclization reactions.
Incorporation of Pyridin-3-yloxy Group:
Attachment of Phenylsulfonyl Group: Sulfonylation is performed using reagents like phenylsulfonyl chloride under specific conditions to introduce the phenylsulfonyl group.
Industrial Production Methods:
Large-scale production follows similar synthetic steps but optimizes for yield and purity. Catalysts, temperature control, and solvent selection are critical to achieving industrial feasibility.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation reactions, often leading to sulfonyl and pyridine modifications.
Reduction: Reduction reactions may target the carbonyl group or modify the azetidine ring.
Substitution: The phenylsulfonyl and pyridin-3-yloxy groups can participate in substitution reactions, altering the compound's reactivity and properties.
Common Reagents and Conditions:
Oxidizing Agents: e.g., hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: e.g., lithium aluminum hydride, sodium borohydride.
Solvents: e.g., dichloromethane, tetrahydrofuran.
Major Products:
Oxidized Derivatives: Often feature modified sulfonyl or pyridine groups.
Reduced Derivatives: Can include altered azetidine or phenylsulfonyl components.
Applications De Recherche Scientifique
The compound finds extensive use in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Explored for its potential as an enzyme inhibitor or biochemical probe.
Medicine: Investigated for its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The exact mechanism of action depends on the specific application. Generally, it involves interactions at the molecular level with enzymes, receptors, or other biological targets. The presence of the azetidine ring, phenylsulfonyl, and pyridin-3-yloxy groups allows it to interact with a variety of molecular pathways, influencing biological activity.
Comparaison Avec Des Composés Similaires
3-(Phenylsulfonyl)-1-(2-pyridin-2-yloxy)azetidin-1-yl)propan-1-one
3-(Phenylsulfonyl)-1-(4-(pyridin-4-yloxy)azetidin-1-yl)propan-1-one
Uniqueness: Compared to these compounds, 3-(Phenylsulfonyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one has a distinct configuration that influences its reactivity and biological interactions, making it particularly valuable for specific research applications.
There you go—a comprehensive overview of this intriguing compound
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-1-(3-pyridin-3-yloxyazetidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(8-10-24(21,22)16-6-2-1-3-7-16)19-12-15(13-19)23-14-5-4-9-18-11-14/h1-7,9,11,15H,8,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRVYSQSGFPVGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2842636.png)
![2-(4-chlorophenoxy)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2842637.png)

![ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/new.no-structure.jpg)
![1-methyl-N4-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2842643.png)


![N-(2,5-dimethylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2842648.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2842652.png)
![(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B2842655.png)
![methyl 2-(4-benzylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2842656.png)
![Methyl 4-([1,1'-biphenyl]-4-ylcarboxamidomethyl)piperidine-1-carboxylate](/img/structure/B2842657.png)
![12-Hydroxy-6,7-dimethoxy-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one](/img/structure/B2842658.png)
